2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(14)13(5-2-4-12)8-9-3-1-6-15-9/h1,3,6H,2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINBPMTJWYDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound classified as a chloroacetamide. Its unique structure, which includes a furan ring and cyanoethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 610764-96-0. Its structure includes:
- A chloro group which enhances reactivity.
- A cyanoethyl group that may contribute to its biological interactions.
- A furan moiety , known for its presence in various bioactive compounds.
The mechanism by which this compound exerts its biological effects primarily involves interactions at the molecular level with specific biological targets. The cyano group can engage with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in electrophilic reactions, further influencing the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the chloroacetamide class exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Research has shown that related compounds demonstrate high antifungal activity against various strains, with IC50 values ranging from 16 µg/mL to 32 µg/mL . The presence of electron-withdrawing groups like cyanoethyl enhances absorption through fungal cell walls, improving efficacy.
- Bacterial Activity : In antimicrobial tests, chloroacetamides have been effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .
Case Studies
A study investigating the structure-activity relationship (SAR) of chloroacetamides indicated that modifications to the substituents significantly influenced biological activity. Compounds with halogenated phenyl rings showed increased lipophilicity, facilitating better membrane penetration and enhanced antimicrobial effects .
Data Summary
| Activity Type | Target Organisms | IC50 Values | Comments |
|---|---|---|---|
| Antifungal | Fusarium oxysporum | 16 - 32 µg/mL | High activity compared to controls |
| Antibacterial | Staphylococcus aureus | Not specified | Effective against MRSA |
| Antimicrobial General | Escherichia coli | Less effective | Variable effectiveness noted |
Research Findings
- Quantitative Structure-Activity Relationship (QSAR) : Studies utilizing QSAR analysis have indicated that the structural features of chloroacetamides significantly affect their antimicrobial potency. The presence of cyano groups was linked to enhanced activity against fungal pathogens .
- Synthesis and Testing : The synthesis of this compound often involves controlled reaction conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
- Potential Applications : Given its promising biological activity, this compound could be explored further for applications in medicinal chemistry, particularly in developing new antimicrobial agents or therapeutic drugs targeting specific diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, emphasizing substituent differences and their implications:
Key Differences and Implications
Chloro Substitution: The chloro group enhances electrophilic reactivity, critical in herbicidal activity (e.g., metolachlor derivatives ). Its absence in 2-cyano-N-(furan-2-ylmethyl)acetamide shifts the compound toward pharmaceutical applications. In the target compound, the chloro group may facilitate covalent binding to biological targets, while the cyano group improves solubility and hydrogen-bonding capacity.
Furan Ring :
- Present in all listed furan-containing analogs, this moiety enables π-π stacking and interactions with aromatic residues in enzymes or receptors. For example, furan derivatives in exhibit antitumor and anti-inflammatory activities .
Cyanoethyl vs. Alkyl/Aryl Groups: The 2-cyanoethyl group in the target compound introduces steric and electronic effects distinct from cyclohexenyl () or phenyl () substituents.
Agrochemical vs. Pharmaceutical Focus: Chloroacetamide herbicides (e.g., acetochlor, alachlor) prioritize alkylaryl substituents for soil persistence and target specificity . In contrast, the target compound’s cyano and furan groups align with medicinal chemistry strategies to optimize pharmacokinetics .
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with furan-2-ylmethylamine and 2-cyanoethylamine precursors. For example:
- Step 1 : Prepare 2-chloroacetamide intermediates (e.g., via chloroacetylation of amines using chloroacetyl chloride under inert conditions) .
- Step 2 : Perform sequential alkylation: React the intermediate with furan-2-ylmethyl bromide (or iodide) in DMF with catalytic KI to introduce the furan moiety, followed by reaction with 2-cyanoethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3 : Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
Basic: How can researchers optimize purification for this compound?
Methodological Answer:
Purification challenges arise from polar functional groups (amide, cyano, furan). Recommended steps:
- Recrystallization : Use mixed solvents like ethyl acetate/hexane or DCM/methanol to remove unreacted amines or salts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in DCM) to separate byproducts. Monitor fractions via HPLC or NMR .
- Safety Note : Ensure proper waste disposal of halogenated solvents and toxic intermediates .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential cyanide release from the cyanoethyl group .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or dimerization .
- Waste Management : Segregate halogenated waste and neutralize acidic/byproduct residues before disposal .
Advanced: What structural elucidation challenges exist, and how are they addressed?
Methodological Answer:
- Challenge : Overlapping signals in NMR (e.g., furan protons vs. cyanoethyl CH₂ groups) .
- Solution : Use 2D NMR (HSQC, HMBC) to resolve spin systems. For crystallographic ambiguity, perform single-crystal XRD (SHELX suite) to confirm bond angles and intramolecular interactions (e.g., C–H···O) .
- Validation : Compare experimental IR (C=O at ~1650 cm⁻¹, C≡N at ~2250 cm⁻¹) with computational spectra (DFT/B3LYP) .
Advanced: How can computational modeling predict pharmacological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 protease). Parameterize the compound’s electrostatic potential (ESP) using Gaussian09 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Cross-check with in vitro assays (e.g., anti-proliferative IC₅₀) to confirm computational predictions .
Advanced: How to identify and characterize reactive intermediates during synthesis?
Methodological Answer:
- Trapping Intermediates : Use LC-MS to detect transient species (e.g., iminium ions from condensation). Quench reactions at timed intervals .
- Kinetic Analysis : Perform stopped-flow NMR to monitor intermediate formation rates under varying temperatures/pH .
- Case Study : highlights nitrobenzene intermediates; track via UV-Vis (λ~300 nm for nitro groups) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Scenario : Discrepancy in amide conformation (NMR suggests free rotation; XRD shows planar geometry).
- Resolution : Conduct variable-temperature NMR to assess rotational barriers. For XRD, ensure data resolution <1.0 Å and refine using SHELXL .
- Validation : Compare torsional angles from XRD with DFT-optimized structures .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Methodological Answer:
- Challenge : Exothermic reactions during alkylation (risk of thermal runaway).
- Mitigation : Use jacketed reactors with controlled cooling. Optimize stoichiometry (e.g., 1.2:1 amine:chloroacetamide ratio) to minimize side products .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .
Advanced: What strategies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
- SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene) and correlate structural features with IC₅₀ values .
- Crystallography : Co-crystallize with target kinases to identify binding motifs (e.g., hinge region interactions) .
Advanced: How to analyze photodegradation pathways under UV exposure?
Methodological Answer:
- Experimental Setup : Irradiate solutions (e.g., in MeOH/H₂O) with UV lamp (254 nm). Sample at intervals for LC-MS/MS analysis .
- Mechanistic Insight : Identify cleavage products (e.g., furan ring opening, cyano group hydrolysis) using high-resolution MS.
- Computational Support : Calculate bond dissociation energies (BDEs) for C–Cl and C–N bonds via DFT to predict degradation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
